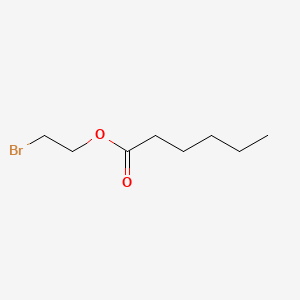

Hexanoic acid, 2-bromoethyl ester

Beschreibung

Eigenschaften

CAS-Nummer |

6282-52-6 |

|---|---|

Molekularformel |

C8H15BrO2 |

Molekulargewicht |

223.11 g/mol |

IUPAC-Name |

2-bromoethyl hexanoate |

InChI |

InChI=1S/C8H15BrO2/c1-2-3-4-5-8(10)11-7-6-9/h2-7H2,1H3 |

InChI-Schlüssel |

AHELICBDMBDYSN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(=O)OCCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Esterification Method

This classical method involves the reaction of hexanoic acid with 2-bromoethanol under acidic catalysis to form the ester. The reaction generally requires reflux conditions and removal of water to drive the equilibrium toward ester formation.

$$

\text{Hexanoic acid} + \text{2-bromoethanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound} + \text{H}_2\text{O}

$$

- Acid catalyst: sulfuric acid or p-toluenesulfonic acid

- Solvent: toluene or benzene for azeotropic removal of water

- Temperature: reflux (approximately 110 °C)

- Reaction time: 5–9 hours

This method is well-known for its simplicity but may suffer from incomplete conversion and side reactions due to the reactivity of the bromo group.

Bromination of Alkyl Hexanoate Esters

An alternative approach involves first preparing an alkyl hexanoate (e.g., ethyl hexanoate) and subsequently brominating the alkyl side chain to introduce the bromoethyl group.

- Synthesis of alkyl hexanoate by esterification of hexanoic acid with an alcohol (e.g., ethanol).

- Bromination of the alkyl chain at the alpha position using bromine sources such as hydrogen bromide (HBr), bromine (Br₂), or metal bromide salts (e.g., potassium bromide) in the presence of oxidants like hydrogen peroxide (H₂O₂).

This method allows better control of bromination and can yield alpha-bromoalkyl carboxylates with high purity.

Metal Bromide and Hydrogen Peroxide Mediated Bromination-Esterification (Two-Step One-Pot Method)

A patented method (CN102627560A) describes a cost-effective and environmentally friendly two-step process for preparing alpha-bromoalkyl carboxylic acid esters, which can be adapted for this compound synthesis.

Step 1: Bromination

- React hexanoic acid with a metal bromide salt (e.g., potassium bromide) in a reaction flask.

- Add aqueous acid to adjust pH to 1–2.

- Introduce hydrogen peroxide (H₂O₂) as an oxidant to generate bromine in situ.

- Maintain temperature at 30–50 °C for 1–3 hours.

Step 2: Esterification

- Add 2-bromoethanol or another alcohol to the reaction mixture.

- Reflux for 5–9 hours with azeotropic removal of water.

- Isolate the ester by washing and drying.

- Use of inexpensive and easily stored metal bromide salts.

- In situ generation of bromine reduces hazards.

- Mild reaction conditions with high yields (~92.5% reported for similar esters).

- Reduced environmental pollution due to water as by-product.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | Hexanoic acid, 2-bromoethanol, acid catalyst | Reflux with azeotropic removal, 5–9 h | Moderate | Simple, direct | Side reactions, incomplete conversion |

| Bromination of Alkyl Hexanoate Esters | Alkyl hexanoate, Br₂ or HBr, metal bromide, H₂O₂ | 30–50 °C, acidic pH, 1–3 h bromination + reflux esterification | High (~90%) | High purity, controlled bromination | Multi-step, requires bromination step |

| Metal Bromide + H₂O₂ Mediated Bromination-Esterification (One-Pot) | Hexanoic acid, KBr, H₂SO₄, H₂O₂, 2-bromoethanol | 30–50 °C bromination, reflux esterification 5–9 h | ~92.5% | Cost-effective, environmentally friendly | Requires careful pH and temperature control |

| Via 2-Bromoethyl Methyl Ether Intermediate | 2-Methoxyethanol, metaboric anhydride, HBr | Mild conditions, multi-step synthesis | Not reported | Mild conditions, recyclable boric acid | Indirect, more complex |

Research Findings and Notes

The metal bromide and hydrogen peroxide method (CN102627560A) is notable for its economic and environmental benefits, producing less pollution and using readily available reagents. The in situ generation of bromine avoids handling elemental bromine directly, enhancing safety and convenience.

Esterification reactions require careful control of pH and temperature to maximize yield and minimize side reactions such as hydrolysis or over-bromination.

The use of azeotropic solvents like toluene facilitates the removal of water formed during esterification, driving the reaction toward completion.

Recovery and reuse of catalysts and reagents (e.g., boric acid in the 2-bromoethyl methyl ether method) improve process sustainability.

The bromination of alkyl hexanoates prior to esterification provides better regioselectivity and product purity, suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromoethyl hexanoate undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile such as an amine or thiol. Common reagents include sodium azide or potassium thiocyanate.

Reduction: The reduction of 2-bromoethyl hexanoate can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Hydrolysis: Acidic or basic hydrolysis of 2-bromoethyl hexanoate results in the formation of hexanoic acid and 2-bromoethanol

Major Products Formed:

- Nucleophilic substitution yields various substituted ethyl hexanoates.

- Reduction produces 2-hexanol.

- Hydrolysis results in hexanoic acid and 2-bromoethanol .

Wissenschaftliche Forschungsanwendungen

2-Bromoethyl hexanoate finds applications in several scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is employed in the modification of biomolecules for studying biological pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

Industry: 2-Bromoethyl hexanoate is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-bromoethyl hexanoate involves its reactivity as an alkylating agent. The bromoethyl group can undergo nucleophilic substitution reactions, allowing it to modify various molecular targets. This reactivity is harnessed in synthetic chemistry to introduce functional groups into target molecules .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Reactivity: The bromine atom in 2-bromoethyl ester increases electrophilicity compared to non-halogenated analogs, enabling participation in nucleophilic substitution reactions. This contrasts with ethyl or methyl esters, which are more stable and serve as flavor compounds.

- Volatility : Methyl and ethyl esters exhibit higher volatility due to smaller substituents, making them prominent in food aromas (e.g., pineapple, strawberry). Brominated esters are likely less volatile, favoring synthetic applications over flavor roles.

- Biological Activity: Ethyl esters of hexanoic acid demonstrate antifungal properties in volatile organic compounds (VOCs), suppressing Botrytis cinerea growth in strawberries. The brominated analog may exhibit altered bioactivity due to bromine’s electronegativity, though direct evidence is lacking.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for hexanoic acid, 2-bromoethyl ester, and how do they compare in terms of yield and purity?

- Methodological Answer : The compound can be synthesized via esterification of 2-bromoethanol with hexanoyl chloride under anhydrous conditions, typically catalyzed by triethylamine . Alternatively, enzymatic pathways using lipases or esterases under mild pH (6–8) and temperature (25–40°C) conditions may offer higher stereoselectivity but lower yields compared to traditional chemical synthesis . Purification often involves fractional distillation or column chromatography, with GC-MS (e.g., helium carrier gas, 35–200°C gradient) used to confirm purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal for volatile ester analysis, with retention indices and fragmentation patterns (e.g., m/z 209 for molecular ion) providing structural confirmation . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, identifies bromine substitution at the β-position (e.g., δ 3.5–4.0 ppm for -CHBr) . Polarimetry or chiral GC columns are recommended for assessing enantiomeric purity in stereoisomeric forms .

Q. How does the bromine substituent influence the compound’s stability under varying storage conditions?

- Methodological Answer : The β-bromo group enhances susceptibility to nucleophilic substitution, necessitating storage in inert atmospheres (argon or nitrogen) at 4°C to prevent hydrolysis. Accelerated stability studies (e.g., 40°C/75% relative humidity) show <5% degradation over 30 days when shielded from light . Solvent choice (e.g., dichloromethane over alcohols) minimizes side reactions during experimental workflows.

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of (R)- or (S)-hexanoic acid, 2-bromoethyl ester?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP with palladium) or engineered enzymes (e.g., Candida antarctica lipase B) achieves >90% enantiomeric excess (ee). Kinetic resolution via chiral stationary phase HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates enantiomers post-synthesis . Computational modeling (DFT or MD simulations) predicts transition states to guide ligand design .

Q. How can conflicting data on reaction kinetics in esterification be resolved?

- Methodological Answer : Contradictions in rate constants (e.g., acid-catalyzed vs. enzymatic esterification) arise from solvent polarity and temperature effects. Use in-situ FTIR or H NMR to monitor real-time conversion rates. For example, in THF, the reaction follows second-order kinetics (k = 0.15 L/mol·min at 25°C), whereas enzymatic routes exhibit Michaelis-Menten saturation . Statistical tools like ANOVA identify outliers in replicate experiments.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The β-bromoethyl group undergoes SN2 reactions with primary amines or thiols, forming hexanoic acid derivatives (e.g., 2-aminoethyl esters). Solvent effects (polar aprotic > polar protic) and leaving group ability (Br > Cl) were quantified via Hammett plots (ρ = +1.2 for aryl substituents) . Computational studies (e.g., Gaussian09) reveal transition state geometries, with bromide departure as the rate-limiting step .

Q. How does this compound interact with biological macromolecules in toxicity assays?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT on HepG2 cells) show IC values of 50–100 μM, linked to alkylation of cysteine residues in proteins. Metabolite profiling via LC-QTOF-MS identifies hydrolysis products (2-bromoethanol and hexanoic acid) as primary toxicants . Molecular docking (AutoDock Vina) predicts binding to glutathione S-transferase, suggesting detoxification pathways .

Methodological Notes

- Data Validation : Cross-reference physicochemical properties (e.g., boiling point: 107–110°C at 290 Torr ) with NIST Chemistry WebBook .

- Contradictions : Discrepancies in CAS registry entries (e.g., 5445-19-2 vs. 821786-04-3 ) highlight the need for batch-specific validation.

- Advanced Tools : Use Gaussian for quantum mechanical modeling and PyMol for visualizing enzyme-substrate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.